molecular formula C14H23NO3 B2913480 tert-Butyl 6-oxo-2-azaspiro[4.5]decane-2-carboxylate CAS No. 2060619-91-0

tert-Butyl 6-oxo-2-azaspiro[4.5]decane-2-carboxylate

Cat. No.: B2913480
CAS No.: 2060619-91-0
M. Wt: 253.342
InChI Key: RCUSPTFCKSODAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 6-oxo-2-azaspiro[4.5]decane-2-carboxylate is a spirocyclic compound featuring a bicyclic structure with a six-membered carbocyclic ring fused to a five-membered lactam ring. The tert-butyloxycarbonyl (Boc) group at the 2-position provides steric protection and enhances solubility in organic solvents. This compound serves as a versatile intermediate in medicinal chemistry, particularly for synthesizing conformationally constrained peptides and protease inhibitors.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 6-oxo-2-azaspiro[4.5]decane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-13(2,3)18-12(17)15-9-8-14(10-15)7-5-4-6-11(14)16/h4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCUSPTFCKSODAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2060619-91-0
Record name tert-butyl 6-oxo-2-azaspiro[4.5]decane-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-oxo-2-azaspiro[4.5]decane-2-carboxylate involves multiple steps. One efficient and scalable synthetic route includes the use of tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate as a starting material. This compound is treated with Dess-Martin periodinane in dichloromethane at 0°C to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalable synthetic routes mentioned above can be adapted for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 6-oxo-2-azaspiro[4.5]decane-2-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: Dess-Martin periodinane is commonly used for the oxidation of tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate to form this compound.

    Substitution: Substitution reactions can be carried out using various nucleophiles under appropriate conditions.

Major Products Formed

The major product formed from the oxidation of tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate is this compound .

Scientific Research Applications

tert-Butyl 6-oxo-2-azaspiro[4.5]decane-2-carboxylate is a spirocyclic compound featuring a bicyclic framework and a carboxylate functional group. It has gained attention in medicinal chemistry for its potential in synthesizing biologically active compounds. This compound typically appears as a brown solid and is stable in acidic and basic conditions, making it versatile for various applications.

Applications

While specific biological activity data for this compound is limited, its derivatives have been explored for potential pharmacological properties. Compounds with similar structures have demonstrated promise in biological assays, suggesting that this compound may also possess relevant biological activities worth investigating.

Scientific Research Applications

  • Synthesis of Derivatives: this compound is crucial for producing derivatives with enhanced biological activities or as intermediates in chemical transformations.
  • Interaction Studies: It is used to understand how spirocyclic structures interact with biological targets, potentially leading to novel therapeutic agents or catalysts in organic synthesis.
  • Pharmaceutical Chemistry: The tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester and related derivatives have important applications in pharmaceutical chemistry and organic synthesis .

Mechanism of Action

The mechanism of action of tert-Butyl 6-oxo-2-azaspiro[4.5]decane-2-carboxylate involves its role as a glutamate transporter inhibitor. Glutamate is an important neurotransmitter in the brain, and inhibiting its transport can help study its role in brain function and develop new treatments for neurological disorders. The molecular targets and pathways involved include the glutamate transporters in the central nervous system.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Oxo Group Variations

tert-Butyl 7-oxo-2-azaspiro[4.5]decane-2-carboxylate
  • Structure : Differs in the position of the oxo group (7-oxo vs. 6-oxo) .
  • Synthesis : Similar to , involving Boc protection of a preformed lactam.
  • Properties: Molecular formula C₁₄H₂₃NO₃ (MW 253.34), with comparable solubility and stability to the 6-oxo analog.
  • Safety : Classified under GHS for acute toxicity, skin/eye irritation, and respiratory hazards .
tert-Butyl 8-oxo-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate
  • Structure : Contains an additional oxygen (6-oxa) and nitrogen (9-aza), with an 8-oxo group .
  • Synthesis : Likely requires multi-step heteroatom incorporation, as seen in (e.g., cyanide addition).

Heteroatom-Modified Analogs

tert-Butyl 2,8-diazaspiro[4.5]decane-2-carboxylate
  • Structure : Replaces the 6-oxo group with a secondary amine (8-aza), forming a diazaspiro system .
  • Applications : Used in drug discovery for its dual hydrogen-bonding capability and rigidity.
  • Synthesis : Involves Boc protection of a diazaspiranic precursor, as in .
tert-Butyl 9-oxa-2,6-diazaspiro[4.5]decane-2-carboxylate
  • Structure : Combines oxygen (9-oxa) and nitrogen (6-aza) substitutions .
  • Properties : Enhanced metabolic stability compared to purely carbocyclic analogs due to reduced enzymatic cleavage.

Ring-Expanded Analogs

tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate
  • Structure : Larger spiro core ([5.5] vs. [4.5]) with a 9-oxo group .
  • Impact : Increased ring strain alters reactivity, favoring nucleophilic attacks at the ketone.
  • Applications : Explored in macrocyclic drug design for improved target binding .

Table 1: Key Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight Key Substituents Safety Profile (GHS)
6-oxo-2-azaspiro[4.5]decane-2-carboxylate* C₁₄H₂₃NO₃ 253.34 6-oxo, Boc Not explicitly reported
7-oxo-2-azaspiro[4.5]decane-2-carboxylate C₁₄H₂₃NO₃ 253.34 7-oxo, Boc H315, H319, H335 (irritation)
8-oxo-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate C₁₂H₁₈N₂O₄ 254.28 6-oxa, 8-oxo, 9-aza No data
2,8-diazaspiro[4.5]decane-2-carboxylate C₁₃H₂₄N₂O₂ 240.34 8-aza, Boc No acute toxicity data

*Target compound inferred from analogs.

Biological Activity

tert-Butyl 6-oxo-2-azaspiro[4.5]decane-2-carboxylate is a spirocyclic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, synthesis, and comparative studies with related compounds.

  • Molecular Formula : C₁₄H₂₃N₁O₃
  • Molecular Weight : 253.34 g/mol
  • CAS Number : 2060619-91-0

Synthesis

The synthesis of this compound can be achieved through various methods, including cyclization reactions involving starting materials that yield the target compound under controlled conditions. The versatility in synthetic routes allows for the modification of the compound to enhance its biological activity.

Biological Activity Overview

While specific biological activity data for this compound is limited, research indicates potential applications in several areas:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, making it a candidate for further investigation in antibiotic development.
  • Enzyme Inhibition : The compound may interact with various enzymes, influencing their activity and potentially serving as an enzyme inhibitor in biochemical pathways.
  • Cellular Interaction : Investigations into its interaction with cellular receptors indicate possible roles in modulating signaling pathways relevant to disease processes.

The mechanism of action for this compound involves binding to specific molecular targets such as enzymes or receptors within cells. This binding can lead to alterations in enzymatic activity or receptor-mediated signaling, which may contribute to its biological effects.

Comparative Studies

Comparative studies with structurally similar compounds reveal unique aspects of this compound that may confer specific biological activities not observed in other spirocyclic compounds.

Compound NameMolecular FormulaUnique Features
tert-butyl 7-oxo-2-azaspiro[4.5]decane-2-carboxylateC₁₄H₂₃N₂O₃Variation at the 7-position
tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylateC₁₂H₂₀N₂O₃Amino group substitution
tert-butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylateC₁₄H₂₆N₂O₂Presence of an amino group at the 8-position

Case Studies and Research Findings

Research findings highlight the potential applications of this compound:

  • Synthesis and Modification : Modifications to the structure can enhance biological activity or alter pharmacokinetic properties.
    • Example Synthetic Route :
      • Starting materials are reacted under controlled conditions with bases and solvents to yield the target compound.
  • Biological Assays : Compounds with similar structures have shown promise in various biological assays, indicating that this compound may also possess relevant biological activities worth investigating further.
  • Potential Therapeutic Applications : Its structure may be modified to develop new drugs with improved efficacy and safety profiles.

Q & A

Basic Research Questions

Q. What are the recommended methods for characterizing tert-Butyl 6-oxo-2-azaspiro[4.5]decane-2-carboxylate?

  • Methodology :

  • Spectroscopy : Use 1H^1H-NMR and 13C^{13}C-NMR to confirm the spirocyclic structure and tert-butyl group integrity. IR spectroscopy can identify carbonyl (C=O) and amine (N-H) stretches.
  • Mass Spectrometry : High-resolution MS (HRMS) determines molecular weight (C14_{14}H23_{23}NO3_3, MW: 253.34 g/mol) .
  • X-ray Crystallography : For unambiguous structural confirmation, employ SHELX programs (e.g., SHELXL for refinement) to resolve spirocyclic geometry .

Q. How should researchers handle safety risks associated with this compound?

  • Methodology :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of dust/aerosols .

  • Storage : Keep in tightly sealed containers at room temperature or refrigerated (2–8°C) to prevent degradation .

  • Spill Management : Avoid dust generation; clean with inert absorbents (e.g., sand) and dispose via licensed waste facilities .

    Hazard GHS Classification ()Contradictions ( )
    Acute Toxicity (Oral)Category 4 (H302)"No data available"
    Skin IrritationCategory 2 (H315)"No data available"
    Respiratory IrritationH335Not classified

Q. What solvents and conditions are optimal for synthesizing spirocyclic analogs?

  • Methodology :

  • Reagents : Use alkylating agents (e.g., 1-(2-bromoethoxy)-4-fluorobenzene) with anhydrous K2_2CO3_3 as a base.
  • Solvents : Acetonitrile or DMF under reflux (6–12 hours) for efficient nucleophilic substitution .
  • Workup : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the spirocyclic core?

  • Methodology :

  • DFT Calculations : Optimize geometry using Gaussian or ORCA to analyze ring strain and electron density at the carbonyl oxygen.
  • MD Simulations : Assess conformational flexibility of the spiro[4.5]decane system in solvent environments (e.g., water, DMSO) .

Q. What strategies resolve stereochemical inconsistencies during spirocycle functionalization?

  • Methodology :

  • Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB.
  • Asymmetric Catalysis : Employ palladium-catalyzed cross-coupling with chiral ligands (e.g., BINAP) to control stereocenters .

Q. How do structural modifications impact biological activity in related diazaspiro compounds?

  • Methodology :

  • SAR Studies : Replace the tert-butyl group with isobutyl () or introduce substituents (e.g., fluorine) at the 6-oxo position.

  • Assays : Test anticonvulsant activity via maximal electroshock (MES) or neurotoxicity screens, as seen in 8-amino-1,3-diazaspiro[4.5]decane derivatives .

    Derivative (CAS)Biological Activity Reference
    8-Amino-2-azaspiro[4.5]decane (1363381-61-6)Anticonvulsant (ED50_{50}: 15 mg/kg)
    2,8-Diazaspiro[4.5]decane (869976-20-5)CNS drug intermediate

Q. Why do toxicity profiles vary across safety datasets?

  • Methodology :

  • Data Reconciliation : Compare SDS from Aaron Chemicals (acute toxicity: H302/H315) and Combi-Blocks ("no data"). Conduct in vitro assays (e.g., Ames test, cytotoxicity on HepG2 cells) to resolve discrepancies .

Q. How can crystallographic data improve synthetic yield?

  • Methodology :

  • SHELX Refinement : Use SHELXL to identify steric clashes in intermediates, guiding solvent choice (e.g., THF vs. DCM) for crystallization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.